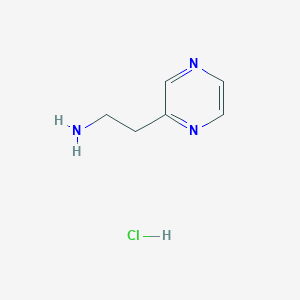

2-Pyrazin-2-yl-ethylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Pyrazin-2-yl-ethylamine hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related pyrazole and pyrazine derivatives, which can offer insights into the synthesis, structure, and reactivity of similar compounds. Pyrazoles and pyrazines are heterocyclic aromatic compounds that are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazole and pyrazine derivatives can be achieved through various methods. One approach involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine, leading to the formation of 2-(pyrazolyl)ethylamine compounds . Another method starts from 1,3-dichloro-2-propanol and N-tosylated diethylenetriamine to prepare octahydro-pyrazino[1,2-a]pyrazine . Additionally, the synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate from 2,3-dichloropyridine via hydrazinolysis and cyclization has been described, with a focus on solvent-free processes .

Molecular Structure Analysis

The molecular structures of pyrazole and pyrazine derivatives are characterized by the presence of nitrogen atoms within the ring, which significantly influences their chemical properties. The structure of octahydro-pyrazino[1,2-a]pyrazine was elucidated using spectroscopy and X-ray diffraction techniques . Crystallographic data have also supported the structures of various ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates .

Chemical Reactions Analysis

Pyrazole and pyrazine derivatives participate in a range of chemical reactions. For instance, the transformation of the alcohol moiety in 2-(pyrazolyl)ethanols to afford 2-(pyrazolyl)ethylamine is an example of further derivatization . The cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation is another example, showcasing the regioselectivity and efficiency of such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and pyrazine derivatives are influenced by their molecular structure. For example, the presence of nitrogen atoms and substituents on the aromatic ring can affect the compound's polarity, solubility, and reactivity. Pyrazinamide, a pyrazine derivative, has been identified as an inhibitor of ethylene biosynthesis in plants, demonstrating the biological activity of such compounds . The reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with various nucleophilic reagents to form different heterocyclic compounds also highlights the chemical versatility of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-Pyrazin-2-yl-ethylamine hydrochloride has been involved in various research studies focusing on its chemical properties and synthesis methods. For instance, it has been used as an intermediate in the synthesis of pesticides like chlorantraniliprole, utilizing expedient routes and technologies to optimize yield (Yeming Ju, 2014)(Yeming Ju, 2014). Moreover, its derivatives, specifically 2-(pyrazolyl)ethylamine, have been synthesized as potential bioactive compounds, highlighting its relevance in creating biologically active substances (A. Chagarovskiy et al., 2016)(A. Chagarovskiy et al., 2016).

Potential as Anticancer Agents

Research has also explored the potential of compounds derived from this compound as anticancer agents. Notably, its analogues have been identified as potent and selective inhibitors of 3-phosphoinositide-dependent kinase (PDK1), showing promise as anticancer agents (Sean T. Murphy et al., 2011)(Sean T. Murphy et al., 2011). This highlights its potential in the development of novel therapeutics targeting specific kinases involved in cancer progression.

Antimicrobial Applications

The compound and its derivatives have also been studied for their antimicrobial properties. Various newly synthesized compounds containing 2-pyrazoline and pyrazole derivatives have demonstrated notable antimicrobial activity against organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans (S. Y. Hassan, 2013)(S. Y. Hassan, 2013). These findings suggest its potential application in developing new antimicrobial agents.

Protein Binding Studies

The compound's derivatives have also been involved in studies related to protein binding. For instance, di-imine copper(II) complexes containing pyrazine moieties have been investigated for their capability to interact with serum albumin, providing insights into their biological interactions and potential therapeutic applications (V. Silveira et al., 2013)(V. Silveira et al., 2013).

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as cetirizine, target the histamine-1 (h1) receptors . These receptors play a crucial role in allergic reactions, making them a key target for antihistamine drugs .

Mode of Action

For instance, cetirizine, a metabolite of hydroxyzine, achieves its main effects through selective inhibition of peripheral H1 receptors . This inhibition blocks the action of endogenous histamine, a compound involved in local immune responses and acting as a neurotransmitter .

Biochemical Pathways

By inhibiting the H1 receptor, it could potentially prevent the typical symptoms triggered by histamine release, such as inflammation and bronchoconstriction .

Result of Action

If it acts similarly to cetirizine, it could potentially alleviate symptoms of allergic reactions by blocking the action of histamine on h1 receptors .

Propiedades

IUPAC Name |

2-pyrazin-2-ylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h3-5H,1-2,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCZMQXTZBZJBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}naphthalene-1-sulfonamide](/img/structure/B2532797.png)

![Oxolan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2532804.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)phthalazin-1(2H)-one](/img/structure/B2532807.png)

![(5S,7R)-5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2532808.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2532812.png)

![N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2532813.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2532818.png)

![(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)((2S)-bicyclo[2.2.1]hept-5-en-2-yl)methanone](/img/structure/B2532820.png)